Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate
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Overview
Description
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate is a complex organic compound belonging to the class of pyrrolopyrazine derivatives. These compounds are characterized by their fused pyrrole and pyrazine rings, which contribute to their unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate, also known as ethyl 1,3-dioxo-4H-pyrrolo[1,2-a]pyrazine-4-carboxylate, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with various biological targets due to their heterocyclic structure, which contains a pyrrole and a pyrazine ring . These interactions can lead to changes in cellular processes, contributing to their wide range of biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that these compounds may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that these compounds may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate typically involves the reaction of corresponding N-alkylpyrrole with hydrazine hydrate. This reaction proceeds under specific conditions to yield the desired compound in good yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure and biological activities make it a valuable compound for the development of pharmaceuticals, organic materials, and bioactive molecules.
Comparison with Similar Compounds
Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
Other pyrrolopyrazine derivatives with varying substitution patterns and functional groups
Properties
IUPAC Name |
ethyl 1,3-dioxo-4H-pyrrolo[1,2-a]pyrazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-2-16-10(15)7-9(14)11-8(13)6-4-3-5-12(6)7/h3-5,7H,2H2,1H3,(H,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYOMRSJNPMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)NC(=O)C2=CC=CN12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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